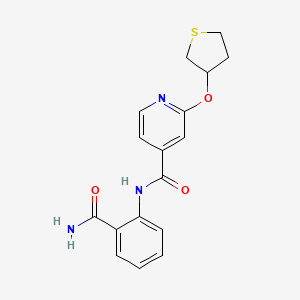

N-(2-carbamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-carbamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves the following steps:

Formation of the isonicotinamide core: This can be achieved through the reaction of isonicotinic acid with appropriate amines under dehydrating conditions.

Introduction of the tetrahydrothiophen-3-yl group: This step involves the reaction of the isonicotinamide core with tetrahydrothiophene derivatives under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-carbamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as intermediates in chemical synthesis.

Mecanismo De Acción

The mechanism of action of N-(2-carbamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-carbamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide

- N-(2-carbamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine

Uniqueness

N-(2-carbamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is unique due to its specific structural features, such as the presence of the isonicotinamide core and the tetrahydrothiophen-3-yl group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Actividad Biológica

N-(2-carbamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and antifungal properties. This article synthesizes recent research findings, case studies, and data pertaining to the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H14N4O3S

- Molecular Weight : 302.35 g/mol

The structure includes a pyridine ring, a thiolane moiety, and a carbamoyl group, which contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds containing pyridine moieties. A study focused on a series of pyridine derivatives demonstrated that certain compounds exhibited significant anti-inflammatory effects through inhibition of nitric oxide synthase and cyclooxygenases (COX-1 and COX-2) .

Key Findings :

- In vitro assays showed half-maximal inhibitory concentration (IC50) values ranging from 10.25 µM to 23.15 µM.

- In vivo evaluations using the Complete Freund's Adjuvant-induced inflammatory model indicated a significant reduction in paw swelling, confirming the anti-inflammatory efficacy.

Antifungal Activity

Another aspect of biological activity investigated is the antifungal potential of pyridine carboxamide derivatives. A study on novel pyridine carboxamides indicated moderate to good antifungal activity against various fungal strains .

Key Findings :

- Compound 3f , a pyridine derivative, displayed strong in vivo antifungal activity against Botrytis cinerea, with IC50 values comparable to established antifungal agents.

- Molecular docking studies suggested that these compounds could effectively interact with the succinate dehydrogenase enzyme in fungi, indicating a potential mechanism for their antifungal action.

Case Study 1: In Silico and In Vitro Evaluation

A comprehensive study utilized molecular docking followed by cytotoxicity assays to evaluate the biological activity of related compounds. The results indicated that specific modifications in the chemical structure led to enhanced binding affinity towards target enzymes involved in inflammation .

| Compound | IC50 (µM) | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|---|

| R2 | 10.25 | -8.5 | High potency but moderate toxicity |

| R4 | 15.00 | -9.0 | Most potent with favorable safety profile |

| R6 | 23.15 | -7.0 | Lower potency but safer at higher concentrations |

Case Study 2: Antifungal Activity Assessment

In another research effort, various pyridine carboxamide derivatives were synthesized and tested for their antifungal properties against B. cinerea. The study employed both bioassays and molecular docking techniques to elucidate the mechanisms behind their efficacy .

| Compound | Antifungal Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3f | Good | 12 | SDH inhibition |

| 3d | Moderate | 25 | Unknown |

Propiedades

IUPAC Name |

N-(2-carbamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c18-16(21)13-3-1-2-4-14(13)20-17(22)11-5-7-19-15(9-11)23-12-6-8-24-10-12/h1-5,7,9,12H,6,8,10H2,(H2,18,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBDWIJJJMQJIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.